molecular formula C9H9NO2 B13544530 (E)-3-(4-Methylpyridin-2-yl)acrylic acid

(E)-3-(4-Methylpyridin-2-yl)acrylic acid

Cat. No.: B13544530
M. Wt: 163.17 g/mol
InChI Key: DOUZGTPZNJDURD-NSCUHMNNSA-N
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Description

(E)-3-(4-Methylpyridin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Methylpyridin-2-yl)acrylic acid typically involves the reaction of 4-methylpyridine with an appropriate acrylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylpyridine is reacted with acrylic acid or its derivatives in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions . The use of flow reactors also facilitates the scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(4-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    2-Methylpyridine: A simpler analog with a methyl group at the 2-position.

    4-Methylpyridine: Lacks the acrylic acid moiety.

    Acrylic Acid: Lacks the pyridine ring.

Uniqueness: (E)-3-(4-Methylpyridin-2-yl)acrylic acid is unique due to the combination of the pyridine ring and the acrylic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

(E)-3-(4-Methylpyridin-2-yl)acrylic acid is a pyridine derivative with significant biological activity, characterized by its molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol. This compound features a double bond configuration across the acrylic acid segment, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acrylic acid moiety allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : Preliminary findings indicate that this compound may act as an inhibitor for certain enzymes, which could have implications for drug development targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that this compound effectively reduced the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS). The compound decreased NO levels by approximately 50% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Studies :
    • A recent investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit urease activity significantly, with an IC50 value of 25 µM, showcasing its potential role in managing conditions related to urea metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(E)-3-(5-Methylpyridin-2-YL)acrylic acidSimilar pyridine structureDifferent methyl position affects reactivity
(E)-3-(6-Aminopyridin-2-YL)acrylic acidContains an amino groupPotentially different biological activities
3-(6-Methylpyridin-3-YL)acrylic acidVariation in pyridine substitutionMay exhibit different physical properties

The unique substitution pattern on the pyridine ring of this compound influences its electronic properties and biological activities compared to other derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(E)-3-(4-methylpyridin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+

InChI Key

DOUZGTPZNJDURD-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=NC=C1)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=NC=C1)C=CC(=O)O

Origin of Product

United States

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